molecular formula C21H25N5O2 B11609127 N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11609127
M. Wt: 379.5 g/mol
InChI Key: OPNJQCPNEBZGJD-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-3-10-25-18(22)15(20(27)23-14-6-4-5-7-14)11-16-19(25)24-17-9-8-13(2)12-26(17)21(16)28/h8-9,11-12,14,22H,3-7,10H2,1-2H3,(H,23,27)

InChI Key

OPNJQCPNEBZGJD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[840The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique triazatricyclo ring system and the specific arrangement of functional groups

Biological Activity

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a triazatricyclo framework and several functional groups that may contribute to its biological activity. The molecular formula is C20H23N5O2C_{20}H_{23}N_5O_2 with a molecular weight of approximately 365.4 g/mol .

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Anticancer Activity : Compounds in the triazole family have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives have been noted for their ability to inhibit inflammatory pathways.
  • Antimicrobial Effects : Certain analogs demonstrate efficacy against bacterial and fungal strains.

The biological activity of N-cyclopentyl-6-imino compounds can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : Interaction with various receptors could lead to downstream effects that modulate cellular responses.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of triazole derivatives on cancer cell lines. For instance:

CompoundIC50 (nM) HeLaIC50 (nM) A549IC50 (nM) SK MES1
N-cyclopentyl derivative70.7 ± 3.173.7 ± 20.539.2 ± 14.2
Paclitaxel18.9 ± 1.713.2 ± 3.113.5 ± 3.2

These results indicate that the compound exhibits moderate cytotoxicity compared to established chemotherapeutics like paclitaxel .

In Vivo Studies

Animal models have been used to assess the compound's efficacy in tumor reduction:

  • Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
  • Results : Significant tumor size reduction was observed at higher doses (10 mg/kg), suggesting potential for further development in cancer therapy.

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